molecular formula C8H14N2O B12330578 3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde

3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B12330578
M. Wt: 154.21 g/mol
InChI Key: XDUSSJMZIQQDDV-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C7H12N2O It features a pyrrolidine ring fused with an azetidine ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine and azetidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-(azetidin-1-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C8H14N2O/c11-7-9-5-2-8(6-9)10-3-1-4-10/h7-8H,1-6H2

InChI Key

XDUSSJMZIQQDDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CCN(C2)C=O

Origin of Product

United States

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